molecular formula C27H31O15+ B1260399 Pelargonidin 3-O-sophoroside

Pelargonidin 3-O-sophoroside

Cat. No.: B1260399
M. Wt: 595.5 g/mol
InChI Key: HASVPNDDKSXPGU-WGNLCONDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Identification and Quantification in Plant Species

Pelargonidin (B1210327) 3-O-sophoroside has been reported in red raspberries (Rubus idaeus). nih.govnih.govfoodb.cahmdb.ca In some cultivars, it is considered a minor pigment compared to cyanidin-based anthocyanins. ashs.org For instance, in the 'Ljulin' red raspberry cultivar, pelargonidin glycosides, including pelargonidin 3-O-sophoroside, constituted about 7% of the total anthocyanin content. mdpi.com However, its presence can vary among different raspberry species and cultivars. While it is found in red raspberries, it can be used to distinguish them from black raspberries. ishs.org In studies of Rubus occidentalis (black raspberry), pelargonidin derivatives have not always been detected, with cyanidin (B77932) glycosides being the predominant anthocyanins. researchgate.net However, other research has identified pelargonidin 3-O-rutinoside in both R. idaeus and R. occidentalis. nih.gov

A study analyzing various Rubus species found that raspberries could be distinguished from blackberries by the presence of cyanidin 3-sophoroside and from black raspberries by the presence of pelargonidin-3-sophoroside. ishs.org

Table 1: Occurrence of this compound in the Rosaceae Family

Species Common Name Presence of this compound
Rubus idaeus Red Raspberry Reported nih.govnih.govfoodb.cahmdb.ca

Tropaeolaceae Family (e.g.,Tropaeolum majus,Tropaeolum tuberosum)

The Tropaeolaceae family, particularly the species Tropaeolum majus (garden nasturtium), is a significant source of this compound. nih.govplantaedb.comgenome.jp In the orange flowers of T. majus, this compound is the principal anthocyanin, representing 91% of the total anthocyanin content, which was measured at 72 mg per 100 g of fresh weight. researchgate.netresearchgate.netredalyc.org It is the sole anthocyanin detected in the methanolic extract of T. majus flowers and is considered responsible for their characteristic color. mdpi.com The analysis of processed T. majus revealed that pelargonidin-3-O-sophoroside was one of the most abundant anthocyanins. ipb.pt

In another member of this family, Tropaeolum tuberosum (mashua), this compound has also been identified. nih.govosu.edu In a study of three purple mashua genotypes, pelargonidin 3-sophoroside and its derivative, pelargonidin 3-sophoroside-5-rhamnoside, were found in only one of the genotypes. nih.govosu.eduscispace.comscielo.org.co

Table 2: Quantification of this compound in Tropaeolum majus

Plant Part Total Anthocyanin Content (mg/100g FW) Percentage of this compound

Convolvulaceae Family (e.g.,Ipomoea nil)

This compound has been identified in the flowers of Ipomoea nil (Japanese morning glory). nih.govclockss.org It has been found as a known anthocyanin alongside newly discovered acylated derivatives in certain mutants. clockss.orgresearchgate.net Specifically, it was isolated from the pale-brownish red flowers of a duskish-2 mutant. clockss.org Research on various flower color mutants of Ipomoea nil has shown that pelargonidin 3-sophoroside is present as a main pigment in the pale-purple flowers of duskish-1 and duskish-2 mutants. clockss.org Furthermore, in some red-purple cultivars of Pharbitis nil (a synonym for Ipomoea nil), anthocyanins are based on pelargonidin 3-sophoroside-5-glucoside, which is then acylated. researchgate.net Similarly, the red-purple flowers of Ipomoea purpurea, another species in the Convolvulaceae family, contain acylated pelargonidin glycosides based on pelargonidin 3-sophoroside-5-glucoside. stuartxchange.orgwikipedia.org

In the Brassicaceae family, this compound derivatives are characteristic of red radish (Raphanus sativus). ebi.ac.uk The major anthocyanins in radishes are often acylated forms of pelargonidin-3-sophoroside-5-glucoside. wiley.comarabjchem.org For example, several novel acylated pelargonidin 3-sophoroside-5-glucosides have been isolated from the root peels, petioles, and flowers of the 'Cherry Mate' red radish cultivar. infona.pl In the Chinese red radish cultivar 'Beijing hong xin', all identified anthocyanins possessed a pelargonidin 3-sophoroside-5-glucoside common structure, which was then substituted with various acyl groups. clockss.org While pelargonidin-based anthocyanins are predominant in red radish genotypes, cyanidin derivatives are more common in purple varieties. arabjchem.orgmdpi.com Studies have also found pelargonidin derivatives among the twelve different anthocyanins in radish roots. encyclopedia.pub In Brassica napus, pelargonidin-3-O-sophoroside-5-O-(malonyl)-glucoside has been identified and is implicated in the development of purple leaf coloration. frontiersin.org

This compound has also been detected in mulberry species. In a study of mulberries grown in Southern Italy, cyanidin 3-O-sophoroside was one of the five main anthocyanin compounds identified. nih.gov While cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026) are typically the most abundant anthocyanins in white mulberry, cyanidin 3-O-sophoroside is also present in lower concentrations. mdpi.com It has been found in trace amounts in reddish-black and black mulberry varieties. mdpi.com Another study on mulberry fruits from the Nakhchivan Autonomous Republic also identified cyanidin-3-O-sophoroside among the prevalent anthocyanin compounds. biosciencejournal.net

Detection as a Metabolite in Model Organisms

This compound has been identified as a metabolite in certain model organisms. It is listed as a known mouse and rat metabolite, indicating its absorption and subsequent presence in these animal models following consumption of plant materials containing this compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31O15+

Molecular Weight

595.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H30O15/c28-8-17-19(33)21(35)23(37)26(40-17)42-25-22(36)20(34)18(9-29)41-27(25)39-16-7-13-14(32)5-12(31)6-15(13)38-24(16)10-1-3-11(30)4-2-10/h1-7,17-23,25-29,33-37H,8-9H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1

InChI Key

HASVPNDDKSXPGU-WGNLCONDSA-O

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Quantitative Methodologies for Assessing Pelargonidin (B1210327) 3-O-sophoroside Content in Biological Matrices

The quantification of Pelargonidin 3-O-sophoroside in various biological samples relies on advanced analytical chromatography techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used methods for the separation, identification, and quantification of individual anthocyanins from complex plant extracts. mtoz-biolabs.comudl.cat

Methodologies often involve an initial extraction from the biological matrix, typically using a solvent mixture such as methanol (B129727) and acidified water, followed by filtration before analysis. udl.cat The identification is confirmed by comparing retention times and UV-Vis spectra with authentic standards when available, or tentatively by analyzing mass spectral data. Quantification can be absolute, if a certified standard is used to create a calibration curve, or relative/semi-quantitative, where the content is expressed in relation to an internal standard or a related compound. metwarebio.comrsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or an Ultraviolet-Visible (UV-Vis) detector is a standard method for anthocyanin analysis. mtoz-biolabs.comclockss.org The detector is set to a specific wavelength, typically around 500-520 nm, which is the maximum absorbance for pelargonidin-based anthocyanins. researchgate.netimpactfactor.org

Detailed research findings demonstrate the application of HPLC in specific matrices:

Japanese Morning Glory (Pharbitis nil): In a study of grayish-purple flowers from a dingy mutant, Pelargonidin 3-sophoroside was identified as one of the main anthocyanins. HPLC analysis determined its retention time (Rt) to be 6.9 minutes with maximum UV absorbance (λmax) at 509 nm and 270 nm. clockss.org

Nasturtium (Tropaeolum majus): Semipreparative HPLC was used to isolate Pelargonidin 3-sophoroside from nasturtium flowers for stability studies. The method employed an isocratic mobile phase of 8% acetonitrile (B52724), 10% acetic acid, and 1% phosphoric acid, with detection at 520 nm. researchgate.net

Raspberry (Rubus idaeus): In an analysis of fruit from raspberry cultivars 'Ljulin' and 'Veten', this compound was identified using HPLC-DAD/ESI-MS with a retention time of 17.7 minutes. For quantification, its amount was calculated based on the calibration curve of a related compound, cyanidin (B77932) 3-O-glucoside, as a specific standard was not available. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of HPLC with a mass spectrometer (MS), particularly tandem mass spectrometry (MS/MS), provides a higher level of specificity and sensitivity, allowing for precise identification based on molecular weight and fragmentation patterns. mtoz-biolabs.commetwarebio.com This is especially useful for complex mixtures or when reference standards are unavailable. udl.cat

Detailed research findings demonstrate the application of LC-MS:

Gentian (Gentiana lutea L. var. aurantiaca): The pelargonidin derivatives in the orange petals of this gentian variety were characterized and quantified using HPLC-ESI-MS/MS. This powerful technique allowed for the identification of eleven different pelargonidin derivatives, with their highest levels detected in fully open flowers. udl.cat

Pomegranate (Punica granatum L.): LC-MS analysis was used to confirm the structure of anthocyanins isolated from pomegranate flowers. The resulting data, including the mass-to-charge ratio (m/z) of molecular fragments, helped to confirm the presence of a pelargonidin aglycone peak at m/z 595, which corresponds to this compound. impactfactor.org

Commercial Services: Analytical service providers offer targeted metabolomics assays for anthocyanins using LC-MS/MS. These platforms can provide semi-quantitative data for a wide range of compounds, including this compound, in various biological samples. metwarebio.com

The following table summarizes the instrumental conditions reported in various studies for the analysis of this compound.

Table 1: Analytical Methodologies for this compound Quantification

Biological Matrix Analytical Method Mobile Phase/Gradient Retention Time (min) Detection Wavelength (nm) Reference
Japanese Morning Glory (Pharbitis nil) Flowers HPLC Linear gradient: 40–85% B in A* 6.9 509, 270 clockss.org
Nasturtium (Tropaeolum majus) Flowers Semipreparative HPLC Isocratic: 8% acetonitrile, 10% acetic acid, 1% phosphoric acid Not specified 520 researchgate.net
Raspberry (Rubus idaeus) Cultivars 'Ljulin' & 'Veten' Fruits HPLC-DAD/ESI-MS Not specified 17.7 Not specified rsc.org
Pomegranate (Punica granatum) Flowers LC-MS 65% methanol, 35% water, 5% formic acid Not specified 495-505 (typical for pelargonidin salt) impactfactor.org
Gentian (Gentiana lutea) Petals HPLC-ESI-MS/MS Not specified Not specified ~500 udl.cat

*Solvent A: 1.5% H₃PO₄; Solvent B: 1.5% H₃PO₄, 20% AcOH, 25% MeCN

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Cyanidin 3-O-glucoside

Biosynthesis and Metabolic Pathways

General Anthocyanin Biosynthesis Pathway and its Relevance to Pelargonidin (B1210327) Derivatives

The biosynthesis of all anthocyanins, including pelargonidin derivatives, is a well-established branch of the flavonoid metabolic pathway, which itself stems from the broader phenylpropanoid pathway. nih.govsemanticscholar.org The process begins with the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce p-coumaroyl-CoA. nih.gov This initial phase involves enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaric acid CoA ligase (4CL). nih.gov

The core of the flavonoid pathway starts with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), a key plant-specific enzyme. semanticscholar.org The resulting chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756). Subsequent hydroxylation by flavanone 3-hydroxylase (F3H) produces a dihydroflavonol. mdpi.comresearchgate.net

At this juncture, the pathway branches to produce different classes of flavonoids. For anthocyanin synthesis, dihydroflavonols are the critical substrates. Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols to their corresponding leucoanthocyanidins. mdpi.com For instance, dihydrokaempferol (B1209521) is converted to leucopelargonidin (B191709), the precursor for pelargonidin. mdpi.com This step is pivotal as the substrate specificity of DFR can influence the type of anthocyanin produced. mdpi.com The leucoanthocyanidins are then oxidized by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), to form the colored anthocyanidin aglycones. mdpi.com

The final steps involve modifications, primarily glycosylation, which significantly impact the stability and color of the pigments. Anthocyanidins are typically glycosylated at the 3-O position by UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UFGT or 3GT) to form 3-O-glucosides, such as pelargonidin 3-O-glucoside. researchgate.netfrontiersin.org Further glycosylation and other modifications, such as acylation, lead to the vast diversity of anthocyanins observed in nature. genome.jp Pelargonidin, cyanidin (B77932), and delphinidin (B77816) are the three primary anthocyanidin backbones, distinguished by the hydroxylation pattern on their B-ring. genome.jp

Enzymatic Catalysis in Pelargonidin 3-O-sophoroside Formation

The synthesis of this compound from the general anthocyanin pathway requires specific enzymatic activities, particularly those involving reduction and glycosylation.

Dihydroflavonol 4-reductase (DFR) is a critical enzyme that channels intermediates into the anthocyanin branch of the flavonoid pathway. researchgate.net It catalyzes the stereospecific reduction of dihydroflavonols to flavan-3,4-diols (leucoanthocyanidins). mdpi.com Specifically, in the context of pelargonidin synthesis, DFR converts dihydrokaempferol into leucopelargonidin. mdpi.com The expression levels of the DFR gene are often directly correlated with the accumulation of pelargonidin-based anthocyanins. nih.gov For example, studies in Fragaria nilgerrensis and its hybrids have shown that the upregulation of DFR genes is significantly associated with increased production of pelargonidin derivatives. nih.gov

Following the formation of the pelargonidin aglycone and its initial glycosylation to pelargonidin 3-O-glucoside, further modification is required to produce this compound. A sophoroside is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond. The formation of this specific linkage is catalyzed by a specialized glycosyltransferase. The key enzyme in this step is Anthocyanidin 3-O-glucoside 2-O''-glucosyltransferase (3GGT). genome.jp This enzyme transfers a second glucose molecule from UDP-glucose to the 2''-hydroxyl group of the glucose moiety already attached to the 3-O position of pelargonidin 3-O-glucoside. Research on Japanese morning glory (Pharbitis nil) mutants has demonstrated the essential role of this enzyme; mutants lacking functional 3GGT were unable to produce anthocyanins with a sophoroside structure, resulting in altered flower colors. genome.jpclockss.org

The structural diversity of anthocyanins is greatly expanded by the action of various other glycosyltransferases and acyltransferases. After the formation of the 3-O-sophoroside, additional sugar moieties can be attached at different positions, or acyl groups (such as malonic, caffeic, or coumaric acids) can be added to the sugars. genome.jpclockss.org For instance, this compound can be further glycosylated at the 5-O position to form pelargonidin 3-sophoroside-5-glucoside. clockss.org Acylation, catalyzed by acyltransferases, enhances pigment stability and can shift the absorption spectrum, leading to color variations. An example is the formation of acylated pelargonidin 3-sophoroside-5-glucosides found in Japanese morning glory. clockss.org These subsequent modifications highlight the modular nature of the anthocyanin biosynthetic pathway in generating a wide array of compounds from a few core structures.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeAbbreviationFunctionReference
Chalcone SynthaseCHSCatalyzes the initial condensation reaction to form chalcone. semanticscholar.org
Chalcone IsomeraseCHIIsomerizes chalcone to a flavanone. mdpi.com
Flavanone 3-hydroxylaseF3HConverts flavanone to dihydroflavonol (dihydrokaempferol). mdpi.com
Dihydroflavonol 4-reductaseDFRReduces dihydrokaempferol to leucopelargonidin. mdpi.com
Anthocyanidin SynthaseANS/LDOXOxidizes leucopelargonidin to the pelargonidin aglycone. mdpi.com
Anthocyanidin 3-O-glucosyltransferase3GT/UFGTAdds the first glucose molecule to form pelargonidin 3-O-glucoside. researchgate.net
Anthocyanidin 3-O-glucoside 2-O''-glucosyltransferase3GGTAdds the second glucose molecule to form this compound. genome.jp

Transcriptional Regulation of Anthocyanin Biosynthesis Genes

The biosynthesis of anthocyanins is a highly regulated process, primarily controlled at the level of gene transcription. The expression of the structural genes encoding the biosynthetic enzymes (e.g., CHS, DFR, ANS) is coordinated by specific transcription factors.

In many plant species, the transcriptional control of anthocyanin biosynthesis genes is orchestrated by a protein complex known as the MBW complex. nih.gov This complex consists of three types of transcription factors:

R2R3-MYB proteins: These factors often act as the primary determinants of which structural genes are activated and in which tissues. They recognize and bind to specific cis-regulatory elements in the promoters of target genes. nih.gov

basic Helix-Loop-Helix (bHLH) proteins: These transcription factors form a dimer with MYB proteins, and this interaction is often essential for the activation of the target genes. nih.gov

WD40 repeat proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form a functional MBW activation complex. nih.govnih.gov

Studies have consistently shown that the expression levels of specific MYB, bHLH, and WD40 genes are strongly correlated with anthocyanin accumulation. nih.gov For example, integrated analyses in raspberry and Fragaria species have linked the differential expression of these transcription factor families to the accumulation of pelargonidin and cyanidin derivatives. frontiersin.orgnih.govfrontiersin.org The MBW complex binds to the promoters of late biosynthetic genes like DFR and UFGT, activating their transcription and thereby driving the production of anthocyanins in a coordinated manner. nih.govnih.gov

Table 2: Transcription Factors Regulating Anthocyanin Biosynthesis

Transcription Factor FamilyRole in BiosynthesisMechanism of ActionReference
MYBKey activator, determines specificityBinds to promoter regions of structural genes (e.g., DFR, ANS). nih.gov
bHLHCo-activatorDimerizes with MYB proteins to enhance DNA binding and transcriptional activation. nih.gov
WD40Stabilizing scaffoldFacilitates the formation of the functional MYB-bHLH-WD40 (MBW) complex. nih.govnih.gov

Correlation with Structural Gene Expression

The biosynthesis of anthocyanins, including this compound, is directly linked to the transcriptional regulation of a series of structural genes. These genes encode the enzymes responsible for catalyzing the sequential steps in the flavonoid biosynthesis pathway. The expression levels of these genes are often controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families, which collectively form the MBW complex. mdpi.comresearchgate.net

Research across various plant species has established strong correlations between the accumulation of pelargonidin derivatives and the expression of key structural genes. In strawberries (Fragaria x ananassa), for instance, the accumulation of pelargonidin-3-O-glucoside, a closely related compound, is significantly upregulated by the increased expression of genes such as Chalcone Synthase (CHS), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS). mdpi.com Similarly, in interspecific hybrids of Fragaria nilgerrensis, the presence of pelargonidin derivatives like pelargonidin-3-O-sophoroside was linked to the high expression of DFR and anthocyanidin 3-O-glucosyltransferase (BZ1) genes. nih.gov

A study on raspberry (Rubus idaeus L.) color development identified a significant upregulation of several structural genes, including Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), Dihydroflavonol 4-reductase (DFR), Anthocyanidin Synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), which collectively promote anthocyanin synthesis and pigment accumulation. frontiersin.orgmdpi.com While this study highlighted a strong correlation between cyanidin-3-O-sophoroside and nine of these structural genes, the general upregulation of the pathway is essential for the production of all anthocyanins, including pelargonidin derivatives. frontiersin.orgmdpi.com

In the ornamental plant Clematis tientaiensis, a negative correlation was observed between the accumulation of pelargonidin-3-O-galactoside and the expression of the WDR2 gene, a component of the MBW complex, suggesting a complex regulatory network that can selectively promote or suppress the formation of specific anthocyanins. mdpi.com

The following table summarizes the key structural genes and transcription factors and their roles in the biosynthesis of pelargonidin-based anthocyanins.

Gene/Protein FamilyFunction in Pelargonidin BiosynthesisCorrelated Findings in Plant Species
Structural Genes
Phenylalanine ammonia-lyase (PAL)Catalyzes the initial step of the phenylpropanoid pathway.Upregulated during anthocyanin accumulation in raspberry. frontiersin.orgmdpi.com
Chalcone Synthase (CHS)First committed step in the flavonoid pathway.Upregulation linked to pelargonidin accumulation in strawberry and raspberry. mdpi.comfrontiersin.org
Flavanone 3-hydroxylase (F3H)Converts flavanones to dihydroflavonols.Upregulation observed in raspberry during color development. frontiersin.org
Dihydroflavonol 4-reductase (DFR)A key enzyme that reduces dihydrokaempferol to leucopelargonidin, a direct precursor for pelargonidin.High expression is crucial for pelargonidin production in strawberry and its hybrids. mdpi.comnih.gov
Anthocyanidin Synthase (ANS)Catalyzes the oxidation of leucoanthocyanidins to form colored anthocyanidins.Upregulation correlates with anthocyanin accumulation in raspberry. frontiersin.org
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT/BZ1)Transfers a glucose moiety to the 3-hydroxyl group of anthocyanidins, a critical step for stability.High expression linked to pelargonidin derivative accumulation in Fragaria nilgerrensis hybrids. nih.gov
Transcription Factors
R2R3-MYBKey regulators that activate structural gene expression.FaMYB10 in strawberry activates DFR and UFGT. mdpi.com
basic helix-loop-helix (bHLH)Form a complex with MYB and WD40 proteins to regulate gene expression.Differentially expressed bHLH members are correlated with pelargonidin accumulation in Fragaria nilgerrensis hybrids. nih.gov
WD40Acts as a scaffold protein in the MBW regulatory complex.WDR2 in Clematis shows a negative correlation with pelargonidin-3-O-galactoside. mdpi.com

Extraction, Isolation, and Purification Methodologies

Conventional Solvent Extraction Techniques

Conventional solvent extraction remains a fundamental method for obtaining Pelargonidin (B1210327) 3-O-sophoroside from plant materials. This technique relies on the principle of "like dissolves like," where the choice of solvent is crucial for maximizing the yield of this polar glycoside. nih.gov

Commonly used solvents include acidified aqueous mixtures of methanol (B129727), ethanol (B145695), or acetone. mdpi.comuobasrah.edu.iq The addition of a small amount of acid, such as hydrochloric acid (HCl), formic acid, or acetic acid, is essential to stabilize the anthocyanin in its flavylium (B80283) cation form, which is more stable at a low pH (around 3.0). nih.govscispace.com However, for acylated anthocyanins, which can be sensitive to strong mineral acids, weaker organic acids like formic or acetic acid are preferred to prevent degradation. mdpi.comscispace.com

For instance, Pelargonidin 3,5-O-diglucoside has been extracted from pomegranate flowers using a green solvent, methanolic HCl, through a cold maceration process. impactfactor.orgresearchgate.net Similarly, acidified methanol has been effectively used to extract Pelargonidin 3-O-sophoroside and its derivatives from the flowers of the Japanese morning glory. clockss.org The process often involves soaking the plant material in the acidified solvent for an extended period, sometimes overnight at low temperatures (e.g., 4°C), to enhance extraction efficiency while minimizing degradation. researchgate.net Following extraction, the crude extract is typically filtered or centrifuged to remove solid plant debris. researchgate.net

The table below summarizes common solvents and conditions used in the conventional extraction of pelargonidin glycosides.

Plant SourceSolvent SystemExtraction MethodReference
Pomegranate FlowersMethanol with 0.1% Methanolic HClCold Maceration researchgate.net
Japanese Morning Glory Flowers5% Acetic AcidImmersion clockss.org
StrawberryAcidified MethanolMaceration mdpi.com
Red Radish Epidermal TissueAcetoneNot specified oregonstate.edu

Emerging and Advanced Extraction Approaches (e.g., Ultrasound-Assisted Extraction)

To enhance extraction efficiency and reduce processing time and solvent consumption, advanced extraction techniques have been explored. Ultrasound-Assisted Extraction (UAE) is a prominent example that utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds like this compound. nih.gov

UAE has been shown to be effective for extracting anthocyanins from various fruit pomaces, including those from raspberries. nih.gov The optimization of UAE parameters such as ultrasound power, temperature, and extraction time is crucial for maximizing the yield of anthocyanins. nih.govnih.gov For example, an optimized UAE procedure for raspberry pomace involved specific settings for ultrasound power and time to achieve a high yield of anthocyanins, including cyanidin-3-sophoroside, a closely related compound. nih.gov

While direct studies optimizing UAE specifically for this compound are limited, research on similar anthocyanins suggests its potential. For instance, studies on the UAE of anthocyanins from cranberries have been optimized using response surface methodology to determine the ideal extraction temperature, ultrasound power, time, and ethanol concentration. researchgate.net This approach could be adapted for sources rich in this compound. It is important to note that high ultrasonic power can sometimes lead to the degradation of anthocyanins. nih.gov

The table below presents examples of optimized UAE conditions for anthocyanin extraction from various sources.

Plant SourceOptimized ParametersAnthocyanin YieldReference
Raspberry PomaceNot specifiedNot specified for this compound nih.gov
Cranberry53 °C, 310 W, 33 min, 52% ethanol7.25±0.02 mg/g researchgate.net
Blackberry, Chokeberry, Raspberry PomacesVaried optimal conditions for eachNot specified for this compound nih.gov

Chromatographic Separation Strategies

Following initial extraction, chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from the complex mixture of compounds present in the crude extract.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both the analysis and purification of this compound. clockss.orgresearchgate.netmtoz-biolabs.com Analytical HPLC, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is used to identify and quantify the compound in a sample. clockss.orgmtoz-biolabs.comresearchgate.net For instance, the relative frequency of various anthocyanin pigments, including derivatives of Pelargonidin 3-sophoroside-5-glucoside, in Japanese morning glory flower extracts has been determined using analytical HPLC. clockss.org

Preparative HPLC is employed to isolate larger quantities of the pure compound. clockss.orgresearchgate.net This involves using larger columns and higher flow rates. A common stationary phase for both analytical and preparative HPLC of anthocyanins is a reversed-phase C18 column. oregonstate.eduresearchgate.net The mobile phase typically consists of a gradient of an acidified aqueous solvent and an organic solvent like acetonitrile (B52724) or methanol. clockss.orgscialert.net For example, a semi-preparative HPLC method for the isolation of Pelargonidin 3-sophoroside from nasturtium flowers used an isocratic mobile phase of 8% acetonitrile, 10% acetic acid, and 1% phosphoric acid. researchgate.net

The table below provides examples of HPLC conditions used for the analysis and purification of pelargonidin glycosides.

ApplicationColumnMobile PhaseDetectionReference
AnalyticalReversed-phase C18Gradient of 1.5% H3PO4, 20% AcOH, 25% MeCN in 1.5% H3PO4520 nm clockss.org
Semi-preparativeSupelcosil PLC-188% acetonitrile, 10% acetic acid, 1% phosphoric acid (isocratic)520 nm researchgate.net
AnalyticalAqua C18Gradient of 0.1% trifluoroacetic acid in water and acetonitrile280, 330, 440, 500 nm scialert.net

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers advantages for the preparative separation of natural products like this compound, as it avoids the use of a solid stationary phase, thus eliminating irreversible adsorption of the sample. acs.orgresearchgate.net HSCCC has been successfully applied to the separation of various anthocyanins from different food sources. acs.org For instance, it has been used for the preparative-scale isolation of acylated pelargonidin glycosides from red radish. acs.org The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of anthocyanins, including this compound, from crude extracts. uobasrah.edu.iqsemanticscholar.orgcabidigitallibrary.org This method effectively removes sugars, organic acids, and other water-soluble compounds. cabidigitallibrary.org

C-18 SepPak cartridges are commonly used for this purpose. semanticscholar.orgcabidigitallibrary.org The process involves conditioning the cartridge, loading the extract, washing away impurities with an acidic aqueous solution, and finally eluting the anthocyanins with a solvent like acidified methanol. semanticscholar.orgcabidigitallibrary.org This method has been used for the semi-purification of anthocyanin extracts from mulberries and raspberries. cabidigitallibrary.org

Macroporous resins , such as Amberlite XAD-7HP , are also highly effective for the purification of anthocyanins. mdpi.comnih.govwhiterose.ac.uk The crude extract is loaded onto a column packed with the resin. After washing with water (often acidified) to remove impurities, the anthocyanins are eluted with an organic solvent, typically methanol or ethanol, which may also be acidified. mdpi.comnih.gov Amberlite XAD-7HP has proven to be particularly effective for purifying anthocyanins from various sources, including red cabbage and Malabar plum extracts. mdpi.com The use of this resin has been documented in the isolation process of Pelargonidin-3-glucoside from strawberry processing residue. nih.gov

The table below outlines the general steps involved in SPE for anthocyanin purification.

SorbentConditioning SolventWash SolventElution SolventReference
C-18 Sep-Pak CartridgeMethanol, then aqueous 0.2% HClAqueous 0.2% HClAcidified Methanol semanticscholar.orgcabidigitallibrary.org
Amberlite XAD-7 ResinNot specifiedWater with 0.5% TFAMethanol with 0.5% TFA nih.gov
Amberlite XAD-7HP ResinNot specifiedAcidified water, ethyl acetateAcidified ethanol whiterose.ac.uk

Fractionation and Enrichment Protocols for Anthocyanin Glycosides

Fractionation and enrichment protocols are often multi-step processes designed to isolate specific anthocyanin glycosides like this compound from a complex mixture. These protocols often combine several of the techniques mentioned above.

A typical protocol might begin with conventional solvent extraction, followed by a preliminary purification step using a macroporous resin like Amberlite XAD-7HP to obtain a concentrated anthocyanin fraction. clockss.orgnih.gov This enriched fraction can then be subjected to further separation by paper chromatography or, more commonly, preparative HPLC to isolate the individual anthocyanin glycosides. clockss.org

For example, in the isolation of acylated pelargonidin 3-sophoroside-5-glucosides from Japanese morning glory, the concentrated extract was first purified by column chromatography on Dianion HP-20 resin, followed by paper chromatography, and finally, preparative HPLC to yield the pure pigments. clockss.org Similarly, the purification of anthocyanins from raspberry pomace involved initial extraction followed by fractionation to isolate different anthocyanin compounds, with cyanidin-3-O-sophoroside being a major component. mdpi.com

Analytical Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to confirming the structural arrangement of Pelargonidin (B1210327) 3-O-sophoroside, providing insights into the connectivity of atoms and the nature of the chromophore system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of anthocyanins. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to determine the nature and substitution pattern of the aglycone, the identity of the sugar moieties, and the specific linkage positions.

In the case of Pelargonidin 3-O-sophoroside, NMR analysis confirms the presence of a pelargonidin aglycone linked to a sophorose (β-D-glucopyranosyl-(1→2)-β-D-glucopyranose) unit. The attachment of the disaccharide is confirmed to be at the 3-hydroxyl group of the pelargonidin C-ring. clockss.org Studies on anthocyanins isolated from the flowers of Ipomoea nil have provided detailed NMR data that characterize this structure. clockss.org

Table 1: ¹H NMR Spectral Data for this compound (Pigment A) in Trifluoroacetic acid-d1 and Methanol-d4 This table is interactive. You can sort and filter the data.

Proton Chemical Shift (δ ppm) Multiplicity / Coupling Constant (J in Hz)
H-4 9.03 s
H-6 7.03 d (1.5)
H-8 7.17 d (1.5)
H-2' 8.69 d (9.2)
H-3' 7.16 d (9.2)
H-5' 7.16 d (9.2)
H-6' 8.69 d (9.2)
Glucose A H-1" 5.52 -

Data sourced from a study on Ipomoea nil anthocyanins. clockss.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the type of anthocyanin based on its characteristic absorption spectrum. The spectrum is defined by two major absorption bands: one in the UV region (around 280 nm) and one in the visible region (typically 465-550 nm), which is responsible for the compound's color. semanticscholar.org

This compound exhibits a spectrum typical for pelargonidin derivatives. This includes a main absorption peak in the visible range around 505-520 nm. core.ac.ukrsc.org A distinctive feature for pelargonidin glycosides is a prominent shoulder in the 410–450 nm range, which helps to differentiate it from other anthocyanidins like cyanidin (B77932) or delphinidin (B77816). core.ac.uk The specific position of the maximum absorption (λmax) can be influenced by the solvent and pH.

Table 2: UV-Vis Absorption Maxima (λmax) for this compound This table is interactive. You can sort and filter the data.

Region Absorption Maxima (λmax) Reference
Visible ~520 nm rsc.org
Visible (shoulder) 410-450 nm core.ac.uk
UV ~280 nm nih.gov

Values are typical and may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile molecules like anthocyanins. It allows for the accurate determination of the molecular weight by detecting the molecular ion. For this compound, ESI-MS operating in positive ion mode typically detects the cationic flavylium (B80283) form as a molecular ion [M]⁺. core.ac.ukrsc.org

Table 3: Molecular Weight and Mass Data for this compound This table is interactive. You can sort and filter the data.

Parameter Value Reference
Molecular Formula C₂₇H₃₁O₁₅⁺ nih.govnih.gov
Molecular Weight 595.5 g/mol nih.gov
Exact Mass [M]⁺ 595.1663 Da nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting product ions. For glycosylated flavonoids, the fragmentation pattern is highly informative. The primary fragmentation pathway for this compound involves the cleavage of glycosidic bonds. This results in the neutral loss of the sugar moieties, revealing the structure of the aglycone. core.ac.ukebi.ac.uk

The MS/MS spectrum of the [M]⁺ ion (m/z 595) of this compound is characterized by a significant fragment ion corresponding to the pelargonidin aglycone. This occurs through the loss of the entire sophoroside unit (a dihexoside), which has a mass of 324 Da. This fragmentation produces the pelargonidin aglycone ion [M - 324]⁺ at m/z 271. A sequential loss of two hexose (B10828440) (glucose) units (162 Da each) may also be observed, yielding an intermediate ion at m/z 433 [M - 162]⁺, which corresponds to pelargonidin-3-glucoside. researchgate.net

Quadrupole Time-of-Flight (QTOF) MS

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry, often coupled with liquid chromatography (LC-QTOF-MS), provides high-resolution and high-mass-accuracy data. ebi.ac.ukmdpi.com This capability allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is crucial for identifying unknown compounds in complex mixtures, such as plant extracts. unifi.itmdpi.com The high resolution distinguishes between ions with very similar nominal masses. Studies profiling the phenolic compounds in raspberries have successfully used UHPLC-QTOF-MS to identify this compound with high confidence. unifi.itmdpi.com

Table 4: High-Resolution Mass Spectrometry Data for this compound This table is interactive. You can sort and filter the data.

Ion Calculated Exact Mass (m/z) Observed Mass (m/z) Mass Error (ppm) Reference
[M]⁺ 595.1663 595.1672 1.5 unifi.it
[M - hexose]⁺ 433.1135 433.08 - researchgate.net
[Aglycone]⁺ 271.0601 271.0644 - arabjchem.org

Mass error and observed mass for fragments can vary between instruments and studies.

Chromatographic Analysis for Purity Assessment and Identification

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound from various plant matrices. These techniques are essential for ensuring the purity of isolated compounds and for their accurate identification within complex mixtures.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a cornerstone technique for the analysis of anthocyanins like this compound. This method allows for both the separation of the compound from other related structures and its preliminary identification based on its characteristic UV-Vis spectrum.

In studies of raspberry cultivars, HPLC-DAD has been successfully employed to resolve various anthocyanins. For instance, in the 'Ljulin' and 'Veten' cultivars, a compound with a retention time of 17.7 minutes was identified as this compound based on its UV and mass spectrometric data. rsc.org The DAD detector provides spectral information across a range of wavelengths, with anthocyanins typically monitored around 520 nm, which corresponds to their maximum absorbance in the visible region. researchgate.net

The stability of pelargonidin-based anthocyanins, including Pelargonidin 3-sophoroside, has been monitored using HPLC, revealing that under certain conditions, it can hydrolyze to Pelargonidin 3-glucoside. researchgate.net The chromatographic conditions, such as the mobile phase composition and gradient, are optimized to achieve clear separation from other anthocyanins and degradation products. A common mobile phase consists of an aqueous solution with a small percentage of acid (like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724). scialert.net

Table 1: HPLC-DAD Parameters for Anthocyanin Analysis

Parameter Typical Value/Condition
Column C18 reverse-phase (e.g., Aqua C18, 5 µm, 4.6x150 mm) scialert.net
Mobile Phase A: Acidified water (e.g., 0.1% TFA or 1.5% H₃PO₄) scialert.netclockss.org B: Acetonitrile scialert.netclockss.org
Gradient Elution A time-programmed gradient from a lower to a higher concentration of solvent B scialert.netclockss.org
Flow Rate 0.5 - 1.0 mL/min scialert.net
Detection Wavelength 520 nm for anthocyanins researchgate.netclockss.org

| Column Temperature | 25-35°C researchgate.netclockss.org |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm).

UHPLC coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for the detailed characterization of anthocyanins in complex samples like purple radish. arabjchem.org This technique can differentiate between various acylated and glycosylated forms of anthocyanins. In radish, Pelargonidin 3-sophoroside-5-glucoside and its derivatives are predominant in red genotypes. arabjchem.org The high resolution and sensitivity of UHPLC systems are critical for identifying and quantifying these compounds, even when present at low concentrations.

Integrated Omics Approaches (e.g., Metabolomics and Transcriptomics) for Comprehensive Characterization

To gain a deeper understanding of this compound's role in biological systems, researchers are increasingly turning to integrated 'omics' approaches. By combining metabolomics (the study of metabolites) and transcriptomics (the study of gene expression), a more complete picture of the biosynthesis and regulation of this compound can be achieved.

Metabolomic analyses, often utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), can identify and quantify a wide range of metabolites, including this compound, within an organism. mtoz-biolabs.comtechscience.com For example, metabolomic studies of red raspberries have identified Pelargonidin 3-sophoroside as a component, and its presence can serve as a potential biomarker for the consumption of these fruits. hmdb.cafoodb.ca

Transcriptomics, on the other hand, measures the expression levels of thousands of genes simultaneously. By correlating changes in gene expression with changes in metabolite levels, it is possible to identify the specific genes responsible for the production of compounds like this compound. researchgate.netfrontiersin.org This integrated approach has been used to study anthocyanin biosynthesis in various plants. For instance, in 'Ziyan' tea plants, the upregulation of specific genes under certain light and temperature conditions was linked to the synthesis of several anthocyanins, including Cyanidin-3-O-sophoroside and Pelargonidin-3-O-rutinoside. mdpi.com Similarly, in postharvest raspberries, an integrated metabolomic and transcriptomic analysis identified key genes and transcription factors correlated with the accumulation of cyanidin and pelargonidin glycosides during ripening. frontiersin.orgfrontiersin.org

This holistic approach allows for the elucidation of the entire biosynthetic pathway, from the genes that are transcribed to the final synthesized metabolites. mdpi.commdpi.com It provides invaluable information for understanding how environmental and genetic factors influence the production of this compound and other related anthocyanins.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pelargonidin 3-glucoside
This compound-5-glucoside
Pelargonidin 3,5-O-diglucoside
Pelargonidin-3-O-rutinoside
Cyanidin-3-O-sophoroside
Cyanidin-3-O-glucoside
Delphinidin 3-O-glucoside
Peonidin 3,5-O-diglucoside
Dihydrokaempferol (B1209521)
Leucopelargonidin (B191709)
Catechin

Stability, Degradation Kinetics, and Mechanisms

Environmental and Processing Factors Affecting Stability

The stability of pelargonidin (B1210327) 3-O-sophoroside is significantly impacted by several factors, including water activity (a_w), pH, and temperature.

Water Activity (a_w): The degradation of pelargonidin 3-O-sophoroside increases with higher water activity. researchgate.net In model systems stored at 25°C, the half-life of this anthocyanin was found to be significantly shorter at higher a_w values. researchgate.net For instance, in a model system with a pH of 3.4, the degradation of this compound was more pronounced at an a_w of 1.0 compared to lower water activities of 0.90, 0.66, and 0.44. researchgate.net This suggests that limiting water availability can enhance the stability of the pigment.

pH: The pH of the surrounding medium plays a critical role in the stability and color expression of anthocyanins. semanticscholar.org At a low pH of 3.4, this compound exists in its more stable flavylium (B80283) cation form, which imparts a red color. researchgate.netsemanticscholar.org As the pH increases, it can undergo structural transformations to less stable forms, leading to color changes and degradation. semanticscholar.org

Temperature: Elevated temperatures generally accelerate the degradation of anthocyanins. semanticscholar.orgmdpi.com While specific data for this compound is limited, studies on other similar anthocyanins, such as pelargonidin 3-O-glucoside, show a clear trend of increased degradation rates with rising temperatures. mdpi.comsemanticscholar.org This thermal degradation contributes to color loss in processed foods. mdpi.com

Other Factors: The presence of other compounds, such as ascorbic acid, sugars, and metal ions, can also influence the stability of this compound. semanticscholar.orgresearchgate.net For example, ascorbic acid can accelerate anthocyanin degradation. researchgate.netmdpi.com Conversely, acylation (the addition of an acyl group) and increased glycosylation can enhance stability. researchgate.netmdpi.com

Kinetic Modeling of Degradation Processes

The degradation of this compound, like many other anthocyanins, generally follows first-order reaction kinetics. researchgate.netresearchgate.netdntb.gov.ua This means that the rate of degradation is directly proportional to the concentration of the anthocyanin.

The first-order kinetic model can be described by the equation:

C = C₀ * e^(-kt)

Where:

C is the concentration of the anthocyanin at time t

C₀ is the initial concentration of the anthocyanin

k is the first-order rate constant

t is time

The half-life (t₁/₂) of the anthocyanin, which is the time required for its concentration to decrease by half, can be calculated from the rate constant using the following equation:

t₁/₂ = ln(0.5) / -k

Studies on pelargonidin-based anthocyanins have demonstrated that their degradation in various systems, including model solutions and fruit juices, conforms to this first-order model. researchgate.netresearchgate.netscialert.net For instance, the degradation of this compound in a model system at pH 3.4 and 25°C followed first-order kinetics, with half-lives ranging from 56 to 934 days depending on the water activity. researchgate.net

Hydrolytic Degradation Pathways

Hydrolysis is a significant degradation pathway for this compound, involving the cleavage of its glycosidic bonds.

Hydrolysis to Pelargonidin 3-O-glucoside

One of the primary hydrolytic degradation steps for this compound is the loss of one of its glucose units to form pelargonidin 3-O-glucoside. researchgate.net Chromatographic analysis of stored model systems containing this compound has shown the appearance and increase of pelargonidin 3-O-glucoside over time, confirming this hydrolytic pathway. researchgate.net This initial hydrolysis step can then be followed by further degradation of the resulting pelargonidin 3-O-glucoside.

Release of Aglycone and Sugar Moieties

Complete hydrolysis of this compound results in the release of its aglycone, pelargonidin, and the constituent sugar molecules (glucose). clockss.org This process can be induced by acid hydrolysis. clockss.org The cleavage of the glycosidic bond at the 3-position of the pelargonidin backbone releases the sophorose (a disaccharide of two glucose units) moiety. Further hydrolysis of sophorose would yield individual glucose molecules. The resulting pelargonidin aglycone is generally less stable than its glycosylated form. semanticscholar.org

Oxidative Degradation Mechanisms

Oxidative reactions, often mediated by reactive oxygen species (ROS), represent another major route for the degradation of this compound.

Role of Reactive Oxygen Species (ROS) and Free Radicals

This compound, as a flavonoid, possesses antioxidant properties and can scavenge free radicals. nih.govnih.gov However, this reactivity also makes it susceptible to degradation by ROS such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). semanticscholar.orgnih.gov The degradation of anthocyanins can be initiated by these reactive species, leading to the breakdown of the anthocyanin structure and subsequent loss of color. nih.gov For example, studies on the degradation of cyanidin-3-sophoroside, a closely related anthocyanin, have shown that it can be degraded through oxidation by hydrogen peroxide and further oxidized by hydroxyl radicals. semanticscholar.orgnih.gov It is plausible that this compound undergoes similar oxidative degradation pathways. The antioxidant capacity of anthocyanins is linked to their ability to donate a hydrogen atom or a single electron to a free radical. nih.gov This process, while neutralizing the radical, results in the alteration of the anthocyanin molecule itself, contributing to its degradation. The structure of the anthocyanin, including the substitution pattern on its B-ring, influences its antioxidant activity and susceptibility to oxidation. mdpi.com

Intermediate Products and Degradation Pathways

The degradation of this compound is a multi-step process influenced by environmental factors such as pH, temperature, and the presence of oxygen. The initial and most common degradation pathway involves the hydrolysis of its glycosidic bonds.

The sophorose moiety, a disaccharide composed of two glucose units linked by a β-(1→2) bond, is attached to the C3 position of the pelargonidin aglycone. The first step in the degradation is typically the cleavage of the β-(1→2) glycosidic bond within the sophorose sugar, releasing a glucose molecule and forming Pelargonidin 3-O-glucoside. This is followed by the hydrolysis of the remaining glycosidic bond at the C3 position, which releases the second glucose molecule and the pelargonidin aglycone. researchgate.net

Once the unstable pelargonidin aglycone is formed, it can undergo further degradation through several pathways. The primary pathway involves the cleavage of the heterocyclic C-ring. This process leads to the formation of smaller, colorless phenolic compounds. Key degradation products identified from the breakdown of pelargonidin and its glycosides include 4-hydroxybenzoic acid and phloroglucinaldehyde. nih.gov The availability of oxygen can significantly influence these degradation pathways, with the breakdown of the heterocyclic ring being a major route for anthocyanin disappearance in the presence of oxygen. scialert.net

The general degradation pathway can be summarized as follows:

Hydrolysis of Sophorose: this compound → Pelargonidin 3-O-glucoside + Glucose

Hydrolysis of Glucoside: Pelargonidin 3-O-glucoside → Pelargonidin (aglycone) + Glucose

Aglycone Fission: Pelargonidin (aglycone) → Phloroglucinaldehyde + 4-hydroxybenzoic acid

This cascade of reactions results in the progressive loss of the characteristic red color of the anthocyanin as it is converted into non-pigmented phenolic acids and aldehydes.

Impact of Novel Processing Technologies on this compound Stability (e.g., Pulsed Electric Field, Ultrasound)

Novel non-thermal processing technologies are gaining prominence in the food industry as alternatives to conventional thermal treatments, aiming to preserve the nutritional and sensory qualities of foods, including the stability of bioactive compounds like anthocyanins. tandfonline.comresearchgate.net

Pulsed Electric Field (PEF)

Pulsed Electric Field (PEF) is a non-thermal processing method that involves applying short pulses of high-voltage electricity to a food product placed between two electrodes. While often used to enhance extraction or for microbial inactivation at lower heat loads, PEF can also induce the degradation of anthocyanins. researchgate.net Studies on closely related anthocyanins, such as cyanidin-3-glucoside and cyanidin-3-sophoroside, have shown that PEF treatment can lead to significant degradation. researchgate.netacs.org

The degradation mechanism is often linked to electrochemical reactions occurring at the electrode-solution interface, which can generate reactive oxygen species (ROS) like hydroxyl radicals and hydrogen peroxide. researchgate.netnih.gov These highly reactive species can then attack the anthocyanin structure. Furthermore, the high electric field strength itself may cause structural modifications. researchgate.net Research on cyanidin-3-glucoside revealed that PEF treatment did not cause hydrolysis of the glycosidic bond as the first step, which is different from thermal degradation. Instead, it led to the formation of protocatechuic acid, indicating a direct attack on the anthocyanin's ring structure. acs.org Degradation generally increases with greater electric field intensity and longer treatment times, following first-order reaction kinetics. researchgate.netacs.org However, some studies on juices have reported that PEF can help preserve anthocyanins compared to traditional pasteurization, suggesting the effects are highly dependent on the specific processing parameters and food matrix. researchgate.netqascf.com

Ultrasound

High-power ultrasound is another non-thermal technology that utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This phenomenon generates localized hot spots and produces highly reactive hydroxyl radicals (•OH) from the sonolysis of water. nih.gov These radicals are a primary driver of anthocyanin degradation during sonication.

Research on Pelargonidin 3-O-glucoside, a direct hydrolysis product of this compound, demonstrates that its degradation under ultrasound treatment follows first-order kinetics. nih.gov The rate of degradation is significantly correlated with the production of •OH radicals and increases with higher ultrasound power and longer exposure times. nih.gov This degradation leads to a decrease in the antioxidant activity of the solution. nih.gov While ultrasound can be beneficial for extraction, its application in processing can negatively impact the stability of sensitive compounds like this compound.

The table below, derived from a study on Pelargonidin 3-O-glucoside, illustrates the kinetic parameters of degradation when exposed to ultrasound, providing insight into the potential stability of this compound under similar conditions. nih.gov

Table 1. Degradation Kinetics of Pelargonidin 3-O-glucoside under Ultrasound Treatment

Ultrasound Power (W)Reaction Rate Constant (k) (x 10⁻² min⁻¹)Half-life (t₁/₂) (min)Regression Coefficient (R²)
2001.6941.020.9899
3003.2421.390.9168
4004.9813.920.9789
5006.7210.320.9856

In Vitro Biological Activities and Cellular Mechanisms

Mechanisms of Antioxidant Action in In Vitro Systems

The antioxidant activity of anthocyanins like Pelargonidin (B1210327) 3-O-sophoroside is a cornerstone of their health-promoting effects. This activity is primarily executed through two main chemical pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Radical Scavenging Activities in Cell-Free AssaysThe radical scavenging ability of Pelargonidin 3-O-sophoroside and related compounds has been quantified using various cell-free assays. These assays provide a measure of the compound's ability to neutralize synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS).

In studies on Tropaeolum majus (garden nasturtium) flowers, Pelargonidin-3-O-sophoroside was identified as the major anthocyanin. core.ac.uk The antioxidant activity of these flowers was evaluated, and a statistical analysis revealed that Pelargonidin-3-O-sophoroside content was most strongly correlated with the inhibition of β-carotene bleaching, another measure of antioxidant capacity. core.ac.uk

Research on different raspberry hybrids also highlights the antioxidant contributions of pelargonidin glycosides. The antioxidant potential, measured by DPPH, ABTS, and FRAP assays, varies among different hybrids, with some showing high free radical scavenging and iron-reducing activity. mdpi.com However, the stability and antioxidant activity of pelargonidin glycosides can be influenced by factors such as processing. For instance, ultrasound treatment was found to decrease the antioxidant activity of pelargonidin-3-glucoside as measured by DPPH and FRAP assays, which correlated with the degradation of the compound. nih.govresearchgate.net

Table 1: Radical Scavenging and Antioxidant Activities of Pelargonidin Glycosides in Cell-Free Assays

Compound/SourceAssayKey FindingReference
Pelargonidin-3-O-sophoroside (from Tropaeolum majus)β-carotene bleaching inhibitionShowed the highest correlation with antioxidant activity among the measured phenolic compounds. core.ac.uk
Pelargonidin-3-glucosideDPPH & FRAPAntioxidant activity decreased with ultrasound treatment time and power, correlating with compound degradation. nih.gov
Raspberry hybrids (containing pelargonidin glycosides)DPPH, ABTS, FRAPDemonstrated significant antioxidant activity, with variations among different hybrids. Higher polyphenol content generally correlated with higher antioxidant activity. mdpi.com
Raphanus sativus sprouts (containing Pelargonidin-3-sophoroside-5-glucoside)Hydrogen peroxide scavengingThe extract showed significant antioxidant activity compared to the standard, ascorbic acid. ijrap.net

In Vitro Anti-Inflammatory Mechanisms

Pelargonidin and its glycosides exhibit notable anti-inflammatory properties in vitro. A primary mechanism is the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. frontiersin.org NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, pelargonidin can downregulate the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov

Studies have shown that anthocyanins, as a class, can inhibit the expression and activity of iNOS, thus reducing the excessive production of nitric oxide (NO) associated with inflammation. nih.gov Similarly, they can inhibit COX activity, which in turn reduces the synthesis of prostaglandins (B1171923) like PGE2, key players in the inflammatory response. nih.gov In one study, an extract from Raphanus sativus sprouts, which contains Pelargonidin-3-sophoroside-5-glucoside, demonstrated significant anti-inflammatory activity in an albumin denaturation assay, a method used to screen for anti-inflammatory potential. ijrap.net

Cellular Uptake and Intracellular Bioavailability in In Vitro Cell Models (e.g., INT-407 cells)

The bioavailability of this compound at the cellular level is a critical determinant of its biological activity. Studies using in vitro cell models, such as the human small intestinal epithelial cell line INT-407, have provided insights into its absorption and intracellular presence.

Other studies using the Caco-2 cell model, which mimics the human intestinal barrier, have also shown that pelargonidin glycosides are taken up by the cells in a concentration-dependent manner and that this uptake can be influenced by factors such as pH. reading.ac.uk

Table 2: Cellular Uptake of Pelargonidin-3-O-glucoside in INT-407 Cells

Source MaterialAnthocyanin Detected in Cell LysateKey ObservationReference
In vitro digested Black Soybean ExtractPelargonidin-3-O-glucoside, Cyanidin-3-O-glucosideBoth compounds were detected inside INT-407 cells, indicating absorption. nih.govresearchgate.net
In vitro digested Grape ExtractAcylated diglucosides of cyanidin (B77932) and delphinidin (B77816)Pelargonidin glycosides were not the subject of this specific extract. nih.govresearchgate.net
In vitro digested Purple Sweet Potato ExtractNoneComplex acylated anthocyanins were not detected inside the cells, highlighting the structural influence on uptake. nih.govresearchgate.net

Modulation of Cellular Pathways in In Vitro Systems

Beyond direct radical scavenging, this compound and related anthocyanins exert their effects by modulating various intracellular signaling pathways. This modulation can lead to enhanced antioxidant defenses and reduced inflammatory responses.

Anthocyanins from raspberries have been shown to influence pathways involved in oxidative stress, such as the Nrf2 pathway, which upregulates genes for antioxidant and detoxification enzymes. wiley.com Pelargonidin itself has been found to increase the levels of antioxidant agents like catalase and glutathione (B108866) in vitro. frontiersin.org

Furthermore, these compounds can modulate inflammatory signaling cascades, including the MAPK and JAK/STAT pathways. nih.gov In studies on colon cancer cells, raspberry extracts containing a mix of polyphenols, including Pelargonidin-3-O-sophoroside, were shown to reduce H₂O₂-induced DNA damage, indicating an enhancement of cellular protection mechanisms. carcinogenesis.com Research also suggests that the biological effects of anthocyanins at physiological concentrations may not stem from direct radical scavenging but rather from these interactions with cellular signaling pathways. core.ac.uk For example, anthocyanins may influence glucose metabolism by modulating glucose transporters (GLUTs) and the protein kinase B (Akt) pathway. nih.gov

Interactions in In Vitro Biological Models (e.g., colon cancer models)

The in vitro biological activities of this compound, an anthocyanin found in various fruits such as raspberries and strawberries, have been investigated primarily through studies on extracts containing this compound. nih.govacs.org Research focusing on the isolated compound is limited, and therefore, much of the current understanding is derived from the effects of these anthocyanin-rich extracts on colon cancer cell lines. The aglycone form, pelargonidin, has also been studied, providing insights into the potential mechanisms of action. mdpi.comsemanticscholar.org

Studies on extracts containing this compound have demonstrated significant anti-proliferative and pro-apoptotic effects in various colon cancer cell models. For instance, a "colon-available" raspberry extract, containing this compound among other polyphenols, was shown to inhibit several key stages of colon carcinogenesis in vitro. nih.gov This extract demonstrated protective effects against DNA damage in HT-29 colon cancer cells, a reduction in cell proliferation, and an inhibition of cancer cell invasion. nih.gov

Research on the aglycone, pelargonidin, provides more specific data on its anti-cancer potential. In one study, pelargonidin was found to inhibit the growth of HT-29 human colorectal adenocarcinoma cells in a dose- and time-dependent manner. mdpi.com

Detailed Research Findings:

In vitro studies using colon cancer cell lines such as HT-29, HCT-116, and Caco-2 have revealed several cellular mechanisms through which extracts containing this compound and its aglycone, pelargonidin, may exert their anti-cancer effects.

A key mechanism observed is the induction of cell cycle arrest. google.com An anthocyanin-rich extract from chokeberry, containing pelargonidin derivatives, was shown to cause a blockage at the G1/G0 and G2/M phases of the cell cycle in HT-29 cells. google.com This arrest was associated with an increased expression of the cell cycle inhibitors p21WAF1 and p27KIP1, and a decreased expression of Cyclin A and Cyclin B genes. google.com Similarly, a colon-available raspberry extract containing this compound led to a significant decrease in the population of HT-29 cells in the G0/G1 phase of the cell cycle, thereby reducing the number of cells entering the cycle. nih.gov

Apoptosis, or programmed cell death, is another critical mechanism. Studies on the aglycone pelargonidin have shown that it can induce apoptosis in HT-29 cells through a mitochondria-mediated intrinsic pathway. mdpi.com This involves the release of cytochrome c from the mitochondria into the cytosol and the upregulation of pro-apoptotic proteins like Bax and Bid, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. mdpi.com Furthermore, pelargonidin treatment led to the activation of caspase-3 and caspase-9, which are key executioners of apoptosis. mdpi.com

The tables below summarize the observed in vitro effects of extracts containing this compound and the isolated aglycone, pelargonidin, on colon cancer cells.

Table 1: In Vitro Effects of Extracts Containing this compound on Colon Cancer Cells

Extract Source Cell Line Concentration Observed Effects Citation
Colon-Available Raspberry Extract HT-29 50 µg/mL - Significant decrease in G0/G1 phase of cell cycle- Protection against H₂O₂-induced DNA damage nih.gov
Colon-Available Raspberry Extract HT-115 6.25 - 50 µg/mL - Significant reduction in cell invasiveness nih.gov
Chokeberry (Aronia meloncarpa) Extract HT-29 50 µg/mL - 60-70% growth inhibition within 24 hours- Blockage at G1/G0 and G2/M phases of the cell cycle- Increased expression of p21WAF1 and p27KIP1- Decreased expression of Cyclin A and B google.com

Table 2: In Vitro Effects of Pelargonidin (Aglycone) on HT-29 Colon Cancer Cells

Parameter Result Citation
GI50 (24h exposure) 0.31 µM mdpi.com
Cell Cycle - Accumulation of cells at the G2/M phase- Upregulation of p53 and p21waf1- Downregulation of CDC25C, cyclin B1, and CDK1 mdpi.com

| Apoptosis | - Induction of apoptosis via mitochondria-mediated intrinsic pathway- Release of cytochrome c- Upregulation of Bax and Bid- Downregulation of Bcl-2 and Bcl-xL- Upregulation of caspase-3 and -9 | mdpi.com |

It is evident that while this compound is a component of extracts with demonstrated anti-cancer activity in vitro, further research on the isolated compound is necessary to fully elucidate its specific contributions to these effects.

Structure Activity Relationship Sar and Computational Studies

Influence of Glycosylation and Acylation Patterns on Biological Activities

The addition of sugar moieties (glycosylation) and acyl groups (acylation) to the basic anthocyanidin structure significantly modulates its physicochemical properties and biological activities.

Glycosylation is a crucial modification that enhances the stability and water solubility of anthocyanins. nih.govresearchgate.net For Pelargonidin (B1210327) 3-O-sophoroside, the sophorose group (a disaccharide of glucose) is attached at the C3 position. Generally, glycosylation at the C3 position is the most common and contributes to increased stability compared to other positions. researchgate.netmdpi.com The presence of a diglycoside, such as a sophoroside, can further enhance this stability compared to monoglycosides. mdpi.comfrontiersin.org However, this increased stability often comes at the cost of reduced antioxidant capacity. nih.govfrontiersin.org The addition of sugar groups can decrease the hydrogen-donating and metal-chelating abilities of the anthocyanin, which are key to its antioxidant effects. frontiersin.org Studies on various pelargonidin glycosides have shown that as the number of sugar residues increases, the antioxidant activity, as measured by DPPH-scavenging and ferric reducing power, tends to decrease. researchgate.net This is often attributed to steric hindrance caused by the bulky sugar groups. researchgate.netresearchgate.net

Acylation, the addition of an acyl group (such as an aromatic or aliphatic acid) to the sugar moiety, can further alter the molecule's properties. Acylation generally increases the stability of anthocyanins, protecting the flavylium (B80283) cation from hydration and degradation. rsc.orgutupub.fi This is achieved through mechanisms like intramolecular copigmentation, where the acyl group stacks with the anthocyanidin core, shielding it. utupub.fiacs.org Importantly, acylation can sometimes counteract the negative impact of glycosylation on antioxidant activity. frontiersin.orgmdpi.com While glycosylation alone might decrease antioxidant potential, acylated glycosides can exhibit enhanced stability and, in some cases, improved antioxidant properties compared to their non-acylated counterparts. mdpi.comftb.com.hr For instance, acylation of cyanidin-3-O-glucoside was shown to improve its thermostability, photostability, and antioxidant activity. mdpi.com While specific studies on the acylation of Pelargonidin 3-O-sophoroside are limited, the general principles suggest that acylation would likely enhance its stability and potentially modulate its biological interactions. utupub.fi

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to a protein target. This method helps in identifying potential binding sites and estimating the strength of the interaction. While specific docking studies for this compound are not extensively documented, research on the parent aglycone (pelargonidin) and its simpler glycoside (Pelargonidin-3-O-glucoside) provides significant insights.

Molecular docking simulations predict the binding energy and the specific amino acid residues involved in the interaction between a ligand and a protein. Studies on related pelargonidin compounds have identified interactions with various enzymes and proteins. For example, docking studies with pelargonidin and Pelargonidin-3-O-glucoside have been performed against targets like α-glucosidase, an enzyme involved in carbohydrate metabolism, and tyrosinase, an enzyme in melanin (B1238610) synthesis. mdpi.commdpi.com

In a study investigating tyrosinase inhibition, the aglycone cyanidin (B77932) showed a stronger binding affinity than its 3-O-glucoside, suggesting that the sugar moiety can influence how the molecule fits into the active site. mdpi.com Docking of various flavonoids with Cytochrome P450 3A4 (CYP3A4) revealed that interactions are driven by hydrogen bonds and van der Waals forces within the enzyme's active site. mdpi.com For this compound, the larger sophorose group would significantly influence its binding orientation and affinity compared to simpler forms. The additional glucose unit provides more hydroxyl groups for potential hydrogen bonding but also increases steric bulk, which could either enhance or hinder binding depending on the topology of the protein's active site.

Table 1: Predicted Binding Affinities of Pelargonidin and Related Anthocyanins with Protein Targets This table presents data from molecular docking studies on pelargonidin and related compounds, as specific data for this compound is limited.

Compound Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference
Pelargonidin C1QL3 - Favorable docking score suggesting stable complex nih.gov
Pelargonidin CYBB - Favorable docking score suggesting stable complex nih.gov
Pelargonidin CYTIP - Favorable docking score suggesting stable complex nih.gov
Luteolinidin (Deoxyanthocyanin) Mushroom Tyrosinase (mTYR) -8.0 HIS259, HIS263, VAL283, PHE292 mdpi.com
Cyanidin-3-O-glucoside Mushroom Tyrosinase (mTYR) -7.5 HIS85, VAL248, HIS259, SER282, VAL283 mdpi.com
Baicalein (Flavone) Cytochrome P450 3A4 (CYP3A4) -9.0 Arg-105, Arg-106, Phe-213, Ala-305, Thr-309, Arg-372 mdpi.com
Herbacetin (Flavonol) Cytochrome P450 3A4 (CYP3A4) -8.8 Phe-57, Arg-105, Phe-108, Phe-213, Ala-305, Thr-309 mdpi.com

Based on docking simulations, potential molecular targets for pelargonidin and its derivatives have been proposed. An in silico study on Pelargonidin-3-O-glucoside suggested its potential to modulate proteins involved in glucose metabolism, such as C1QL3, CYBB, and CYTIP, indicating a possible role in anti-diabetic effects. nih.gov Another study focused on tyrosinase inhibition, relevant for conditions of hyperpigmentation, showed that several anthocyanins and related structures can bind to the active site of both mushroom and human tyrosinase-related protein 1 (hTYRP1). mdpi.com

These studies suggest that the flavonoid backbone is crucial for interacting with the active sites of these enzymes. The specific glycosylation pattern, such as the sophoroside in this compound, would modulate this interaction. The larger and more flexible sugar chain could potentially form additional hydrogen bonds with residues at the periphery of the active site, thereby influencing the compound's inhibitory activity and specificity towards different molecular targets.

In Silico Prediction of Biological Interactions and Mechanistic Insights

Computational studies on anthocyanins inhibiting α-glucosidase suggest a competitive inhibition mechanism, where the compounds bind to the enzyme's active site, blocking the substrate. mdpi.com The interactions are typically a mix of hydrogen bonds with polar residues and π-π stacking with aromatic residues in the active site. mdpi.com The glycosyl moiety is crucial; in some cases, glycosylated anthocyanins showed better inhibition of α-amylase than the aglycone, while in other cases, the aglycone was more potent against tyrosinase. mdpi.commdpi.com This highlights that the effect of the sophoroside group is target-dependent.

For this compound, the sophorose sugar moiety would significantly increase its polarity and size. In silico models predict that such changes can affect its ability to cross cell membranes and interact with intracellular targets. However, the sugar group may also be crucial for interactions with cell surface receptors or transporters. mdpi.com Mechanistic insights from studies on related compounds suggest that the biological effects of pelargonidin glycosides could be mediated through the modulation of key signaling pathways, such as those involved in oxidative stress and inflammation. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Advanced Bioproduction and Biotransformation Methodologies

The limited availability of Pelargonidin (B1210327) 3-O-sophoroside from natural plant sources presents a significant bottleneck for extensive research and commercialization. Future research must prioritize the development of scalable and sustainable production platforms. Metabolic engineering and synthetic biology offer promising avenues for the high-level production of this compound in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli.

Success in this area will depend on expressing heterologous anthocyanin biosynthesis pathways in engineered microbes. A critical step for producing Pelargonidin 3-O-sophoroside specifically is the functional expression of the gene encoding anthocyanidin 3-O-glucoside 2-O''-glucosyltransferase (3GGT). This enzyme is responsible for adding a second glucose molecule to the 3-O-position of Pelargonidin 3-O-glucoside, forming the characteristic sophoroside linkage. Research efforts should focus on identifying and characterizing highly efficient 3GGT enzymes and optimizing fermentation conditions to maximize yields. Biotransformation, where a precursor like Pelargonidin 3-O-glucoside is converted to the target molecule using whole cells or purified enzymes, represents another viable strategy.

Table 1: Potential Strategies for Bioproduction

Methodology Description Key Research Focus
Metabolic Engineering Engineering microorganisms (e.g., S. cerevisiae) to produce the compound de novo from simple sugars. Identification and optimization of key biosynthetic genes, particularly anthocyanidin 3-O-glucoside 2-O''-glucosyltransferase (3GGT).
Biotransformation Using microbial cells or isolated enzymes to convert a readily available precursor into this compound. Development of efficient enzymatic or whole-cell catalyst systems; optimization of reaction conditions.

| Plant Cell Culture | Cultivating plant cells in bioreactors to produce the compound under controlled conditions. | Selection of high-yielding cell lines; optimization of culture media and growth parameters. |

Deeper Elucidation of Biosynthetic Enzymes and Genetic Determinants

A complete understanding of the biosynthetic pathway leading to this compound in plants is fundamental. While the general anthocyanin pathway is well-studied, the specific enzymes and regulatory genes controlling the final glycosylation step to form the sophoroside moiety require more in-depth investigation. The biosynthesis begins with the core flavonoid pathway, involving enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H), leading to dihydrokaempferol (B1209521). This is then converted to the pelargonidin aglycone, which is subsequently glycosylated.

The crucial enzyme, anthocyanidin 3-O-glucoside 2-O''-glucosyltransferase (3GGT), catalyzes the formation of the sophoroside. Future research should aim to isolate and characterize the genes encoding this enzyme from various plant species known to produce this compound, such as Tropaeolum majus (Nasturtium). Understanding the kinetic properties, substrate specificity, and regulatory mechanisms of this and other related glycosyltransferases will be vital for successful bioproduction efforts and for understanding how its synthesis is controlled in plants.

Comprehensive Mechanistic Investigations of In Vitro Interactions at a Molecular Level

To translate the potential of this compound into tangible applications, a detailed understanding of its interactions with biological molecules is essential. While studies on the related compound, Pelargonidin-3-O-glucoside, have explored its molecular mechanisms, such as anti-inflammatory effects through the inhibition of NF-κB and JNK MAPK phosphorylation, specific investigations into the sophoroside derivative are lacking.

Future research should employ a range of in vitro and in silico techniques to fill this knowledge gap. Molecular docking and molecular dynamics simulations can predict and analyze the binding affinities and interactions between this compound and specific protein targets, such as enzymes or receptors. These computational approaches can provide insights into how the addition of the second glucose molecule influences its biological activity compared to its monosaccharide counterpart. Such studies can guide further experimental validation and help to identify the most promising therapeutic targets.

Development of Standardized Analytical Reference Materials

The lack of certified reference materials (CRMs) for this compound is a major impediment to accurate quantification and consistent research across different laboratories. The development of a high-purity, well-characterized analytical standard is a critical prerequisite for advancing the field. This involves establishing robust methods for isolation and purification from natural sources, such as nasturtium flowers, or through chemical synthesis or bioproduction.

Techniques like high-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) have proven effective for purifying related anthocyanins and could be optimized for this compound. Once purified, the compound must undergo rigorous characterization to confirm its identity and purity, allowing it to be established as a reference standard. The availability of such a standard will enable researchers to accurately quantify the compound in plant extracts and biological samples, leading to more reliable and reproducible data.

Table 2: Steps for Developing a Standardized Reference Material

Step Key Activities Relevant Technologies
1. Sourcing & Extraction Procuring plant material rich in the compound (e.g., Tropaeolum majus) or utilizing bioproduction outputs. Supercritical fluid extraction, solvent extraction.
2. Isolation & Purification Separating the target compound from the complex mixture. High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC).
3. Structural Elucidation Confirming the chemical structure and identity of the purified compound. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy.

| 4. Purity Assessment & Certification | Quantifying the purity and certifying the material as a reference standard. | Quantitative NMR (qNMR), HPLC with UV-Vis detection. |

Role in Plant Physiology and Development Beyond Simple Occurrence

The presence of this compound in specific plants, such as in the petals of orange Nasturtium flowers, suggests it plays a defined role in the plant's life cycle. While its function as a pigment contributing to flower color is evident, its potential roles in other physiological processes are largely unexplored. Research has shown that the accumulation of different pelargonidin glycosides can vary significantly during different developmental stages of flowers, indicating a dynamically regulated process.

Future studies should investigate the functional significance of this specific glycosylation pattern. This could involve exploring its role in attracting specific pollinators, providing protection against UV radiation, or acting as a defense compound against pathogens and herbivores. Comparative metabolomic studies of plants that produce this compound with those that produce simpler pelargonidin glycosides could reveal its unique contributions to plant fitness and stress resilience.

Q & A

Q. What are the primary natural sources of Pelargonidin 3-<i>O</i>-sophoroside, and how can they be reliably quantified in plant matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) for identification and quantification. Reference standards and calibration curves are critical for accuracy. For plant sources like red raspberry (Rubus idaeus), anthocyanin extraction typically involves acidified methanol or ethanol followed by centrifugal filtration to remove insoluble residues .
  • Key Considerations : Variations in anthocyanin content due to ripeness, cultivar, and environmental factors require normalization using internal standards (e.g., cyanidin-3-glucoside equivalents) .

Q. How does the structural stability of Pelargonidin 3-<i>O</i>-sophoroside vary under different pH and temperature conditions?

  • Methodology : Conduct kinetic stability assays by incubating the compound in buffers across a pH range (2–7) at controlled temperatures (e.g., 25°C, 37°C). Monitor degradation via UV-Vis spectroscopy (absorbance at 500–520 nm) and HPLC. Use Arrhenius plots to model temperature-dependent degradation rates .
  • Key Considerations : Anthocyanins degrade rapidly at neutral-to-alkaline pH; acidic conditions (pH ≤ 3) and low temperatures enhance stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioavailability of Pelargonidin 3-<i>O</i>-sophoroside across in vitro and in vivo models?

  • Methodology :
  • In vitro : Simulate gastrointestinal digestion using Caco-2 cell monolayers to assess intestinal absorption. Compare results with static digestion models (e.g., INFOGEST protocol).
  • In vivo : Use radiolabeled or stable isotope tracers in animal models (e.g., rodents) to track metabolite distribution. Pair with LC-MS/MS for precise quantification of parent compounds and metabolites in plasma/tissues .
    • Data Contradiction Analysis : Differences may arise from enzymatic activity in vivo (e.g., gut microbiota metabolism) versus artificial in vitro systems. Validate findings using orthogonal methods (e.g., microbial fermentation assays) .

Q. What experimental designs are optimal for studying the synergistic effects of Pelargonidin 3-<i>O</i>-sophoroside with other phenolic compounds in antioxidant assays?

  • Methodology :
  • Factorial Design : Test combinations of Pelargonidin 3-<i>O</i>-sophoroside with co-occurring phenolics (e.g., ellagic acid) at varying molar ratios.
  • Assays : Use oxygen radical absorbance capacity (ORAC), ferric reducing antioxidant power (FRAP), and cellular models (e.g., H2O2-induced oxidative stress in HepG2 cells).
  • Statistical Analysis : Apply isobolographic analysis or Chou-Talalay synergy indices to quantify interactions .
    • Key Considerations : Account for matrix effects (e.g., solubility in assay media) and validate results across multiple antioxidant mechanisms .

Q. How can researchers address challenges in synthesizing Pelargonidin 3-<i>O</i>-sophoroside for mechanistic studies?

  • Methodology :
  • Enzymatic Synthesis : Use glycosyltransferases (e.g., UDP-glucose-dependent enzymes) to attach sophoroside to pelargonidin aglycone.
  • Chemical Synthesis : Employ protective group strategies (e.g., acetylated sugars) to achieve regioselective glycosylation. Purify via preparative HPLC and confirm structure via NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, HSQC) .
    • Key Considerations : Synthetic yields are often low due to steric hindrance; optimize reaction conditions (solvent, temperature) using design-of-experiment (DoE) approaches .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating hypothesis-driven studies on Pelargonidin 3-<i>O</i>-sophoroside?

  • PICO Application :
  • Population : Specific plant tissues or biological models (e.g., cancer cell lines).
  • Intervention : Dose-dependent treatment with Pelargonidin 3-<i>O</i>-sophoroside.
  • Comparison : Negative controls (vehicle) or positive controls (e.g., ascorbic acid).
  • Outcome : Quantifiable endpoints (e.g., IC50 in cytotoxicity assays).
    • FINER Criteria : Ensure feasibility (e.g., compound availability), novelty (e.g., unexplored mechanisms like epigenetic modulation), and relevance (e.g., chronic disease models) .

Q. How should researchers design longitudinal studies to assess the chronic effects of Pelargonidin 3-<i>O</i>-sophoroside in vivo?

  • Design :
  • Dosing Regimen : Daily oral administration in rodent models over 8–12 weeks.
  • Endpoints : Biomarkers (e.g., inflammatory cytokines, lipid peroxidation) and histopathological analysis.
  • Controls : Pair-fed groups to account for dietary confounding .
    • Data Integrity : Maintain rigorous records of animal weights, feed intake, and compound stability in dosing solutions .

Data Validation and Reproducibility

Q. What strategies ensure reproducibility in quantifying Pelargonidin 3-<i>O</i>-sophoroside across laboratories?

  • Standardization : Use certified reference materials (CRMs) and interlaboratory comparisons (e.g., ring trials).
  • Documentation : Publish detailed protocols for extraction, chromatography, and data analysis in supplementary materials .
  • Statistical Reporting : Include raw data, confidence intervals, and effect sizes in publications .

Q. How can researchers mitigate bias when interpreting conflicting results on the bioactivity of Pelargonidin 3-<i>O</i>-sophoroside?

  • Blinding : Implement double-blind protocols in cell culture and animal studies.
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify consensus trends .
  • Transparency : Disclose all experimental conditions (e.g., solvent used, cell passage number) that may influence outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.